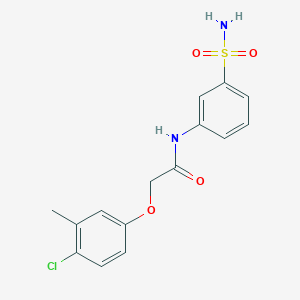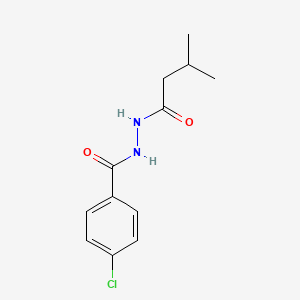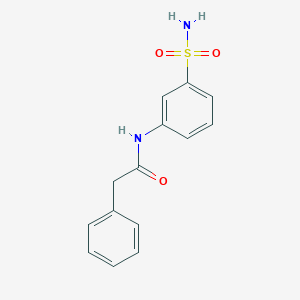![molecular formula C18H24N4O B3912992 4-[4-(methoxymethyl)triazol-1-yl]-1-[(E)-3-phenylprop-2-enyl]piperidine](/img/structure/B3912992.png)
4-[4-(methoxymethyl)triazol-1-yl]-1-[(E)-3-phenylprop-2-enyl]piperidine
Overview
Description
4-[4-(methoxymethyl)triazol-1-yl]-1-[(E)-3-phenylprop-2-enyl]piperidine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 4-[4-(methoxymethyl)triazol-1-yl]-1-[(E)-3-phenylprop-2-enyl]piperidine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is highly efficient and provides high yields of the desired product. The reaction conditions usually involve the use of a copper(I) catalyst, such as copper(I) bromide or copper(I) iodide, in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA) or sodium ascorbate. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
4-[4-(methoxymethyl)triazol-1-yl]-1-[(E)-3-phenylprop-2-enyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazole derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like water, ethanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[4-(methoxymethyl)triazol-1-yl]-1-[(E)-3-phenylprop-2-enyl]piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antifungal, and antibacterial agent.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: Triazole derivatives, including this compound, are used in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-[4-(methoxymethyl)triazol-1-yl]-1-[(E)-3-phenylprop-2-enyl]piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, resulting in the compound’s therapeutic effects. The compound may also interact with cellular receptors, modulating signaling pathways and influencing cellular responses .
Comparison with Similar Compounds
4-[4-(methoxymethyl)triazol-1-yl]-1-[(E)-3-phenylprop-2-enyl]piperidine can be compared with other triazole derivatives, such as:
N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide: This compound also contains a triazole ring and exhibits similar biological activities, including anticancer and antibacterial properties.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Another triazole derivative with applications in medicinal chemistry and biological research.
The uniqueness of this compound lies in its specific structural features and the combination of the triazole ring with the piperidine and phenylprop-2-enyl moieties, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-[4-(methoxymethyl)triazol-1-yl]-1-[(E)-3-phenylprop-2-enyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-23-15-17-14-22(20-19-17)18-9-12-21(13-10-18)11-5-8-16-6-3-2-4-7-16/h2-8,14,18H,9-13,15H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUATUTVBVTQFP-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CN(N=N1)C2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-2-[3-(3-pyridin-2-ylphenyl)pyrazol-1-yl]acetamide](/img/structure/B3912910.png)

![5-acetyl-N-methyl-N-[2-(phenylthio)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3912921.png)
![3-{[(4-ethyl-1,3-thiazol-2-yl)methyl]amino}-2-pyrazinecarbonitrile](/img/structure/B3912927.png)
![N-(4-methoxyphenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3912935.png)
![1-(cycloheptylcarbonyl)-4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B3912938.png)
![3-propoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B3912949.png)
![N-[4-[(5-bromo-2-methoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B3912951.png)
![2-(2,4-dichlorophenyl)-N'-[(4-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B3912968.png)

![1-[4-(Morpholine-4-carbonyl)phenyl]-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B3912974.png)

![[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 4-iodobenzoate](/img/structure/B3912983.png)

